Enhanced Lipophilicity (XLogP3) vs. Non-Chlorinated Analog for Membrane Permeability
Methyl 4-(benzyloxy)-3-chlorobenzoate exhibits a computed lipophilicity (XLogP3) of 3.9, which is higher than its non-chlorinated analog Methyl 4-(benzyloxy)benzoate (XLogP3 = 3.8) [1][2]. While the absolute difference appears small, the presence of the chlorine atom contributes to a higher molecular weight (276.71 vs 242.27 g/mol) and increased van der Waals surface area, which can be advantageous for improving passive membrane permeability and hydrophobic interactions with biological targets [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | Methyl 4-(benzyloxy)benzoate (XLogP3 = 3.8) |
| Quantified Difference | ΔXLogP3 = +0.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1][2] |
Why This Matters
Higher lipophilicity is a key determinant in early-stage drug discovery for predicting oral absorption and blood-brain barrier penetration; selecting the chlorinated analog may be critical for lead optimization efforts targeting these parameters.
- [1] PubChem. (2025). Compound Summary for CID 21044521, Methyl 4-(benzyloxy)-3-chlorobenzoate. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 299810, Methyl 4-(benzyloxy)benzoate. National Center for Biotechnology Information. Retrieved April 2026. View Source
